Methyl 2,2-dibromo-2-cyanoacetate
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Description
“Methyl 2,2-dibromo-2-cyanoacetate” is a chemical compound with the CAS Number: 13280-86-9 . It has a molecular weight of 256.88 and its IUPAC name is methyl 2,2-dibromo-2-cyanoacetate . It is used as an intermediate product in pharmaceutical organic synthesis as well as in the synthesis of some biologically active compounds used in agriculture .
Synthesis Analysis
The synthesis of cyanoacetamides, which includes “Methyl 2,2-dibromo-2-cyanoacetate”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The InChI code for “Methyl 2,2-dibromo-2-cyanoacetate” is 1S/C4H3Br2NO2/c1-9-3(8)4(5,6)2-7/h1H3 . The InChI key is WYBGZSSOLIOTRP-UHFFFAOYSA-N .Chemical Reactions Analysis
“Methyl 2,2-dibromo-2-cyanoacetate” is considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Safety And Hazards
Future Directions
“Methyl 2,2-dibromo-2-cyanoacetate” and its derivatives have potential in evolving better chemotherapeutic agents . The main objective of current research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles .
properties
IUPAC Name |
methyl 2,2-dibromo-2-cyanoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NO2/c1-9-3(8)4(5,6)2-7/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBGZSSOLIOTRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)(Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dibromo-2-cyanoacetate |
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